molecular formula C19H30N2O5S B14008092 N-(Phenylmethanesulfonyl)leucylleucine CAS No. 7474-68-2

N-(Phenylmethanesulfonyl)leucylleucine

Cat. No.: B14008092
CAS No.: 7474-68-2
M. Wt: 398.5 g/mol
InChI Key: KZJWGBREBONQFI-UHFFFAOYSA-N
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Description

2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid is a complex organic compound characterized by its unique structure, which includes benzylsulfonylamino and methyl-pentanoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonylamino)-4-methylpentanoic acid
  • 4-methylpentanoic acid derivatives

Uniqueness

2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

7474-68-2

Molecular Formula

C19H30N2O5S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[2-(benzylsulfonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H30N2O5S/c1-13(2)10-16(18(22)20-17(19(23)24)11-14(3)4)21-27(25,26)12-15-8-6-5-7-9-15/h5-9,13-14,16-17,21H,10-12H2,1-4H3,(H,20,22)(H,23,24)

InChI Key

KZJWGBREBONQFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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